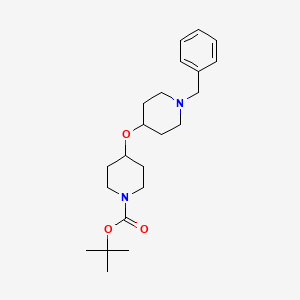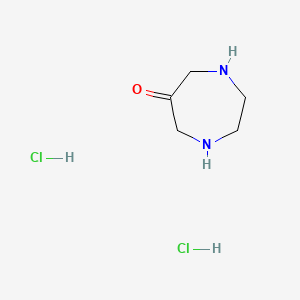
4-((1-bencilpiperidin-4-il)oxi)piperidin-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate is a synthetic compound with the molecular formula C22H34N2O3 and a molecular weight of 374.5 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products.
Mecanismo De Acción
Target of Action
The primary targets of the compound tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate are currently unknown . This compound is often used as a chemical intermediate in pharmaceutical research
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it is challenging to determine the biochemical pathways affected by tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate .
Result of Action
The molecular and cellular effects of tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Métodos De Preparación
The synthesis of tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-benzylpiperidin-4-yl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Comparación Con Compuestos Similares
Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound is used in various chemical reactions and has applications in organic synthesis.
Tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound is used in the synthesis of more complex molecules and has applications in medicinal chemistry.
Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate stands out due to its unique structure and versatile applications in different scientific fields.
Propiedades
IUPAC Name |
tert-butyl 4-(1-benzylpiperidin-4-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQOHTOQWWEIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)
![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)



![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)

